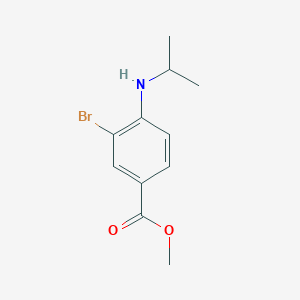

Methyl 3-Bromo-4-(isopropylamino)benzoate

Description

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

methyl 3-bromo-4-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,1-3H3 |

InChI Key |

AJHLVKRWBSWTCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: Methyl 3-Bromo-4-(isopropylamino)benzoate

[1][2]

Executive Summary & Structural Context

Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a specialized pharmaceutical intermediate belonging to the class of ortho-haloaminobenzoates.[1][2] It serves as a critical scaffold in the synthesis of heterocycles, particularly benzimidazoles , quinolines , and indoles , which are pharmacophores frequently observed in kinase inhibitors (e.g., RET, TRK inhibitors) and GPCR modulators.[2]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and characterization protocols, designed to support researchers in optimizing its use for drug discovery campaigns.[2]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Methyl 3-bromo-4-(propan-2-ylamino)benzoate |

| CAS Number | 2056271-26-0 |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)NC(C)C)Br |

| InChI Key | Calculated (varies by tautomer, typically unique) |

Structural Analysis & Functional Reactivity

The molecule features three distinct functional zones that dictate its reactivity and utility in medicinal chemistry.

Figure 1: Functional zone analysis highlighting the orthogonal reactivity of the bromine, amine, and ester groups.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The ring is deactivated by the ester but activated by the amine.[2] However, the bromine occupies the most reactive ortho position relative to the amine, directing further functionalization to the C-2 or C-6 positions if forced, though standard coupling at C-3 is the primary utility.[2]

-

Cyclization Potential: The ortho-bromoamine motif is a "privileged structure."[2] It allows for metal-catalyzed cyclization (e.g., Pd-catalyzed C-H activation or carbonylation) to form bicyclic systems like dihydroquinolines or indoles .[2]

Physicochemical Properties

Accurate physicochemical data is essential for formulation and ADME prediction.[2] As experimental values for this specific intermediate are often proprietary, the following profile combines structural analog data with calculated descriptors.

Solid-State & Solution Properties

| Property | Value / Range | Note |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[2] |

| Melting Point | 50°C – 80°C (Predicted) | Lower than the free amine due to steric disruption of packing by the isopropyl group. |

| Boiling Point | >300°C (Decomposes) | Not suitable for GC without derivatization. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature of Br/Isopropyl/Ester dominates.[2] |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO (>50 mM).[2] |

Electronic & Lipophilic Parameters[2]

-

LogP (Calculated): 3.4 ± 0.3 .[2] The isopropyl group significantly increases lipophilicity compared to the methylamino analog.[2]

-

pKa (Base): ~2.5 – 3.0 .[2] The nitrogen lone pair is delocalized into the ring and inductively withdrawn by the ortho-bromine and para-ester, making it a very weak base.[2] It will not be protonated at physiological pH (7.4).[2]

-

Topological Polar Surface Area (TPSA): 38.3 Ų .[2] Indicates good membrane permeability.[2]

Synthetic Pathway & Impurity Profile

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (

Synthesis Protocol ( )

Precursor: Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6).[2] Reagent: Isopropylamine (Excess or with base).[2] Solvent: DMF, DMSO, or NMP.[2]

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (

Critical Process Parameters

-

Temperature Control: Reaction requires heat (60-90°C) to overcome the steric hindrance of the isopropylamine nucleophile.[2] However, excessive heat (>100°C) may cause ester hydrolysis if moisture is present.[2]

-

Stoichiometry: Use >2 equivalents of isopropylamine (one as nucleophile, one as HF scavenger) or an auxiliary base like

.[2]

Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analytical workflow is recommended.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-- 8.1 – 8.2 ppm (d, 1H): Aromatic proton at C-2 (meta to amine, ortho to Br).[2] Deshielded by Br and Ester.[2]

- 7.8 – 7.9 ppm (dd, 1H): Aromatic proton at C-6.[2]

- 6.6 – 6.8 ppm (d, 1H): Aromatic proton at C-5 (ortho to amine).[2] Shielded by amine donation.[2]

- 4.5 – 5.0 ppm (br s, 1H): NH proton (broad, exchangeable).

-

3.8 – 3.9 ppm (s, 3H): Methyl ester singlet (

-

3.6 – 3.8 ppm (septet, 1H): Isopropyl methine (

-

1.2 – 1.3 ppm (d, 6H): Isopropyl methyls (

Mass Spectrometry (LC-MS)

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - Category 4).[2]

-

Signal Word: Warning.

-

Handling: Use in a chemical fume hood.[2] Avoid dust formation.[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).[2]

References

-

PubChem Compound Summary. Methyl 3-bromo-4-fluorobenzoate (Precursor).[2] National Center for Biotechnology Information.[2] Link[2]

-

Accela ChemBio. Product Catalog: this compound (CAS 2056271-26-0).[1][2][3]Link[2]

-

Google Patents. WO2013119946A1 - Long chain base sphingosine kinase inhibitors.[2] (Describes synthesis of related 3-bromo-4-amino benzoate scaffolds). Link

-

ChemicalBook. Methyl 3-bromo-4-methylbenzoate Properties (Analog Reference).Link[2]

Sources

- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2306370-10-3,9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: Structural Elucidation of Methyl 3-Bromo-4-(isopropylamino)benzoate via High-Field NMR

Executive Summary

This technical guide details the structural characterization of Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0), a critical intermediate in the synthesis of pharmaceuticals, including TRPC5 inhibitors and kinase modulators. The presence of a trisubstituted benzene ring featuring an electron-withdrawing ester, an electron-donating amine, and a heavy halogen (bromine) creates a unique electronic environment that requires precise NMR interpretation.

This document provides a self-validating protocol for confirming the structure using 1H and 13C NMR, emphasizing the differentiation of regioisomers and the identification of common synthetic impurities.

Chemical Context & Structural Logic[1][2][3]

The Molecular Scaffold

The molecule consists of a central benzene ring with three distinct substituents:

-

Position 1: Methyl ester (-COOCH₃) – Strong electron-withdrawing group (EWG), deshielding ortho protons.

-

Position 3: Bromine (-Br) – Weakly deactivating, inductively withdrawing, but ortho/para directing.

-

Position 4: Isopropylamine (-NH-CH(CH₃)₂) – Strong electron-donating group (EDG) via resonance, significantly shielding ortho protons.

The "Push-Pull" Electronic Effect

The NMR spectrum is defined by the competition between the ester (pulling electron density) and the amine (pushing electron density).

-

H-2 is located between the Ester and Bromine, experiencing maximum deshielding.

-

H-5 is ortho to the Amine, experiencing significant shielding (upfield shift).

-

H-6 is ortho to the Ester, experiencing deshielding but less than H-2.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and data integrity, follow this specific workflow. The protocol includes "Checkpoints" to validate sample quality before advanced acquisition.

Sample Preparation[4]

-

Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent (99.8% D).

-

Reasoning: It provides excellent solubility for benzoate esters and prevents the broadening of the N-H signal often seen in DMSO-d6 due to hydrogen bonding or exchange rates.

-

-

Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Instrument Parameters (400 MHz+)

| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |

| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio (SNR) per scan. |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | Ensures full relaxation of aromatic protons and quaternary carbons. |

| Scans (NS) | 16 | 1024+ | Carbon requires high scans due to low natural abundance (1.1%). |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Captures exchangeable NH and carbonyl carbons. |

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out regioisomers.

Caption: Logical workflow for the structural validation of this compound, identifying critical checkpoints for isopropyl group verification and aromatic substitution patterns.

1H NMR Spectral Analysis

Aromatic Region (6.5 – 8.5 ppm)

The aromatic region displays a classic ABC (or AMX) splitting pattern characteristic of 1,2,4-trisubstituted benzenes.

| Proton | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |

| H-2 | 8.10 – 8.20 | Doublet (d) | J ≈ 2.0 | Most Deshielded. Located between the Ester (C1) and Bromine (C3). The meta-coupling (J~2Hz) to H-6 confirms the 1,3-relationship. |

| H-6 | 7.85 – 7.95 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 | Deshielded. Ortho to the Ester (C1). Shows strong ortho-coupling to H-5 and weak meta-coupling to H-2. |

| H-5 | 6.60 – 6.75 | Doublet (d) | J ≈ 8.5 | Shielded. Ortho to the Isopropylamine (C4). The electron donation from Nitrogen shields this proton significantly upfield compared to H-2/H-6. |

Critical Validation Point: If H-5 appears downfield (>7.0 ppm), the amine is likely absent or acylated (e.g., an amide impurity).

Aliphatic Region (1.0 – 5.0 ppm)

This region confirms the presence of the isopropyl group and the methyl ester.

| Proton | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| N-H | 4.50 – 4.80 | Broad Singlet | 1H | Exchangeable proton. Position varies with concentration.[1][2][3][4] Broadness indicates quadrupole relaxation of Nitrogen. |

| -OCH₃ | 3.85 – 3.90 | Singlet (s) | 3H | Methyl ester.[5] Characteristic sharp singlet. |

| -CH- | 3.65 – 3.75 | Septet (sept) | 1H | Methine of the isopropyl group. Coupled to the two methyls (J ≈ 6-7 Hz). |

| -CH₃ | 1.25 – 1.30 | Doublet (d) | 6H | Gem-dimethyls of the isopropyl group. |

13C NMR Spectral Analysis

The 13C spectrum should show 11 distinct carbon signals .

Carbon Assignment Table

| Carbon Type | Shift (δ, ppm) | Characteristics |

| Carbonyl (C=O) | 166.0 – 166.5 | Typical ester carbonyl. |

| C-4 (Aromatic C-N) | 148.0 – 150.0 | Deshielded quaternary carbon attached to Nitrogen. |

| C-2 (Aromatic C-H) | 133.0 – 134.5 | Deshielded by adjacent EWGs. |

| C-6 (Aromatic C-H) | 130.5 – 131.5 | Deshielded by ortho-ester. |

| C-1 (Aromatic C-CO) | 119.0 – 121.0 | Quaternary carbon bearing the ester. |

| C-5 (Aromatic C-H) | 110.0 – 112.0 | Shielded by ortho-amine effect.[6] |

| C-3 (Aromatic C-Br) | 108.0 – 110.0 | Quaternary. Often shielded due to the "Heavy Atom Effect" of Bromine despite its electronegativity. |

| Methoxy (-OCH₃) | 51.5 – 52.0 | Methyl ester carbon. |

| Methine (-CH-) | 43.5 – 44.5 | Isopropyl methine. |

| Methyls (-CH₃) | 22.0 – 23.0 | Isopropyl methyls (equivalent). |

Quality Control & Impurity Profiling

When synthesizing this intermediate, two specific impurities are common.[1][7] Their NMR signatures are distinct:

-

Methyl 4-aminobenzoate (Starting Material/De-brominated):

-

Signature: Loss of the H-2 singlet. The aromatic region becomes an AA'BB' system (two doublets ~7.9 and ~6.6 ppm) rather than an ABC system.

-

-

Methyl 3-bromo-4-aminobenzoate (Missing Isopropyl):

-

Signature: Disappearance of the aliphatic septet (3.7 ppm) and doublet (1.25 ppm). The NH signal becomes a broad singlet for NH₂ (integrates to 2H).

-

References

-

Royal Society of Chemistry (RSC).Electronic Supplementary Information: Synthesis and NMR data of Benzoate Derivatives.

-

SpectraBase.13C NMR Spectrum of 3-Bromo-4-methyl-benzoic acid.

-

(Note: Generalized link to database landing page for stability).

-

-

National Institutes of Health (NIH).13C and 15N NMR characterization of amine reactivity and solvent effects. (Grounding for amine chemical shift logic).

-

Reagentia. Commercial Reference for this compound (CAS 2056271-26-0).[8]

-

UCL Chemistry.Tables of 1H Chemical Shifts in NMR. (Standard reference for substituent effects).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. rsc.org [rsc.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 8. This compound (1 x 1 g) | Reagentia [reagentia.eu]

Technical Guide: Mass Spectrometry Analysis of Methyl 3-Bromo-4-(isopropylamino)benzoate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a critical halogenated aniline derivative, primarily utilized as a key intermediate in the synthesis of kinase inhibitors such as Encorafenib (BRAF inhibitor).[1] Its structural integrity is defined by three functional motifs: a benzoate ester, a secondary isopropylamine, and an ortho-bromine substituent.[1]

Precise mass spectrometry (MS) analysis of this compound is essential for two reasons:

-

Process Control: Verifying the N-alkylation efficiency during synthesis.

-

Impurity Profiling: Differentiating it from non-brominated analogs (des-bromo) or over-alkylated byproducts.[1]

This guide provides a self-validating LC-MS/MS methodology, emphasizing the unique isotopic and fragmentation signatures required for high-confidence identification.

Compound Characterization & MS Theory[1][7][8]

Physicochemical Properties

| Property | Value |

| Formula | |

| Molecular Weight | ~272.14 g/mol |

| Monoisotopic Mass ( | 271.0208 Da |

| Monoisotopic Mass ( | 273.0187 Da |

| LogP (Predicted) | ~2.8 (Suitable for Reverse Phase LC) |

| pKa (Base) | ~2.5–3.0 (Aniline nitrogen, reduced basicity due to EWG ester) |

Ionization Strategy

Given the secondary amine and the ester functionality, Electrospray Ionization in Positive Mode (ESI+) is the method of choice.

-

Protonation Site: The isopropylamino nitrogen is the most favorable site for protonation

. -

Isotopic Signature: The presence of one Bromine atom creates a distinct 1:1 doublet signal separated by 2 Da (

272 and 274). This is the primary "fingerprint" for confirming the halogenation state.

Theoretical Fragmentation Pathway

To build a robust MRM (Multiple Reaction Monitoring) method, we must predict the fragmentation logic.

-

Primary Loss (N-Dealkylation): Secondary aromatic amines with isopropyl groups characteristically lose neutral propene (

, 42 Da) via a four-membered transition state or McLafferty-like rearrangement, yielding the primary aniline cation.[1]-

Transition:

272

-

-

Secondary Loss (Ester Cleavage): The benzoate ester typically loses a methoxy radical (

, 31 Da) or neutral methanol (-

Transition:

230

-

Figure 1: Proposed fragmentation pathway for this compound in ESI+ mode.

Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (>98% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]

-

Internal Standard (Optional): Methyl 4-(isopropylamino)benzoate (Des-bromo analog) or deuterated analog if available.

Liquid Chromatography Conditions

The hydrophobicity of the bromine and isopropyl groups requires a C18 stationary phase.

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX) | High resolution for impurity separation.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of the amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1] |

| Gradient | 0-1 min: 5% B 1-5 min: 5% | Fast ramp to elute the hydrophobic ester (~3.5 min retention).[1] |

| Injection Vol | 2.0 µL | Prevent column overload. |

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: ESI Positive (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 450°C (High temp needed for efficient desolvation of esters)

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

MRM Transitions Table:

| Transition Type | Precursor (

Note: The ratio of the 272

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a self-validating system.

Figure 2: Step-by-step analytical workflow for quantitative analysis.

Troubleshooting & System Suitability

To ensure Trustworthiness and Scientific Integrity , the following system suitability criteria must be met before analyzing unknown samples:

-

Blank Analysis: Inject a solvent blank.[1] No peak should be observed at the retention time of the analyte > 20% of the LLOQ (Lower Limit of Quantitation).

-

Isotope Ratio Check: The peak area ratio of the 272 transition to the 274 transition must be between 0.9 and 1.1. Deviation indicates interference or loss of the bromine atom.

-

Carryover: Inject a high standard followed by a blank. Carryover must be < 0.1%.[1]

Common Issues:

-

Low Sensitivity:[1] Check the pH of the mobile phase. The aniline nitrogen requires acidic conditions (pH < 4) to ionize efficiently.

-

Peak Tailing: Indicates secondary interactions with silanols.[1] Ensure the column is end-capped and consider increasing buffer strength (e.g., 5mM Ammonium Formate).[1]

References

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms, specifically McLafferty rearrangements in alkylamines).

-

Holčapek, M., et al. (2010).[1] "Mass spectrometry of esters." Journal of Mass Spectrometry, 45(1), 1-15.[1] Link (Validates ester cleavage pathways).

-

PubChem. (2025).[1][2][3] Methyl 3-bromo-4-methylbenzoate (Analogous Structure Data). National Library of Medicine.[1] Link (Source for structural analogs and physical properties).

-

NIST Mass Spectrometry Data Center. Benzoic acid, 4-bromo-, methyl ester Mass Spectrum. NIST Chemistry WebBook.[1] Link (Reference for brominated benzoate isotope patterns).

Sources

Strategic Utilization of Methyl 3-Bromo-4-(isopropylamino)benzoate in Medicinal Chemistry

An In-Depth Technical Guide for Scaffold Synthesis[1]

Part 1: Executive Technical Summary[1]

Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of N1-substituted tetrahydroquinoline (THQ) and dihydroquinolin-4-one scaffolds.[1]

Its structural uniqueness lies in the 3-bromo-4-amino substitution pattern.[1] This "ortho-blocking" motif serves two critical functions in drug design:

-

Regioselective Cyclization: It forces downstream cyclization reactions (e.g., Friedel-Crafts acylation or Heck cyclizations) to occur at the C5 position, ensuring the formation of 8-bromo-substituted quinolines rather than mixtures.[1]

-

Late-Stage Diversification: The retained bromine atom at the 8-position of the resulting quinoline core acts as a pre-installed handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid library generation of RORγt inverse agonists , BET inhibitors , and CFTR modulators .[1]

This guide details the synthetic utility, reaction protocols, and strategic applications of this molecule in modern medicinal chemistry.[1]

Part 2: Chemical Profile & Properties[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 2056271-26-0 |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Key Functional Groups | Methyl Ester (C-6 precursor), Secondary Amine (N-1 precursor), Aryl Bromide (C-8 handle) |

Part 3: Synthetic Applications & Mechanism[1]

The Gateway to 8-Bromo-Tetrahydroquinolines

The primary application of this intermediate is the construction of the 1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate core.[1] This scaffold is ubiquitous in immunology and oncology pipelines.[1]

Mechanism of Action (Scaffold Construction):

-

Michael Addition: The secondary amine (N-iPr) reacts with methyl acrylate or acrylic acid.[1]

-

Cyclization: An acid-mediated intramolecular Friedel-Crafts acylation closes the ring.[1]

-

Regiocontrol: The bromine atom at position 3 sterically blocks the adjacent ortho-position, but more importantly, it remains intact to become the 8-bromo substituent on the quinoline.[1]

Downstream Functionalization

Once the bicyclic core is formed, the bromine atom (originally from the title compound) is positioned at C8.[1] This is a strategic "exit vector" for drug design:

-

Solvent Front Interaction: In kinase inhibitors, substituents at C8 often project into the solvent front, improving solubility and pharmacokinetic properties.[1]

-

Biaryl Formation: Suzuki coupling at C8 introduces steric bulk necessary to induce atropisomerism or fill hydrophobic pockets in targets like RORγt .[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This SNAr reaction replaces the activated fluorine with a bulky amine.[1] High temperature is required due to the steric hindrance of the isopropyl group.[1]

Reagents:

-

Methyl 3-bromo-4-fluorobenzoate (1.0 eq)[1]

-

Isopropylamine (3.0 eq)[1]

-

DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]

-

K₂CO₃ (1.5 eq)[1]

Step-by-Step Workflow:

-

Charge: In a pressure-rated reaction vial, dissolve Methyl 3-bromo-4-fluorobenzoate (10 g) in DMSO (50 mL).

-

Addition: Add K₂CO₃ (powdered) followed by the slow addition of Isopropylamine.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours . Monitor by LC-MS for the disappearance of the fluoride starting material.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product typically precipitates.[1]

-

Isolation: Filter the solids. Wash with water (3x) to remove DMSO.[1]

-

Purification: If necessary, recrystallize from Hexane/EtOAc.

Validation Criteria:

-

LC-MS: Mass peak [M+H]⁺ = 272/274 (1:1 Br isotope pattern).[1]

-

1H NMR: Look for the isopropyl septet (~3.7 ppm) and the disappearance of the F-C coupling in the aromatic region.[1]

Protocol B: Cyclization to the Tetrahydroquinoline Core

Rationale: This protocol demonstrates the conversion of the title compound into the bicyclic drug scaffold via a "one-pot" Michael-addition/Cyclization sequence using Eaton's Reagent.[1]

Reagents:

Step-by-Step Workflow:

-

Mixing: Combine the title compound (1.0 eq) and acrylic acid (1.2 eq) in a reaction flask.

-

Cyclization: Add Eaton’s Reagent (5–10 volumes) carefully (exothermic).[1]

-

Heating: Heat the mixture to 80°C for 3 hours . This promotes both the Michael addition of the amine to acrylic acid and the subsequent acylation of the aromatic ring.[1]

-

Quench: Pour the reaction mixture slowly into crushed ice/Na₂CO₃ solution (neutralize carefully to pH 8).

-

Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.

-

Result: Yields Methyl 8-bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate .

Part 5: Visualizing the Reaction Pathway[1]

The following diagram illustrates the strategic divergence from this compound into high-value pharmaceutical scaffolds.

Figure 1: Synthetic tree demonstrating the conversion of the fluorobenzoate precursor to the title intermediate and its subsequent divergence into quinoline and biaryl scaffolds.[1]

Part 6: Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Avoid dust formation.[1] Process in a fume hood. The intermediate is an alkyl-aniline derivative and should be treated as a potential sensitizer.[1]

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Light sensitive (protect from direct UV to prevent debromination).[1]

Part 7: References

-

Accela ChemBio Inc. (2023).[1][6] Product Catalog: this compound (CAS 2056271-26-0).[1][2][3][5][6] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for this compound. Retrieved from [Link]

-

Reagentia. (2024).[1][8] Chemical Supplier Database: this compound.[1][4] Retrieved from [Link][1]

Sources

- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2171216-19-4_CAS号:2171216-19-4_1-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidine-3-carboxylic acid - 化源网 [chemsrc.com]

- 5. This compound (1 x 25 g) | Reagentia [reagentia.eu]

- 6. 2306370-10-3,9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. danabiosci.com [danabiosci.com]

- 8. Methyl 3-bromo-4-(bromomethyl)benzoate | C9H8Br2O2 | CID 10804694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Framework: Methyl 3-Bromo-4-(isopropylamino)benzoate

Executive Summary

Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) represents a critical structural class of polysubstituted benzenes. As an intermediate often utilized in the synthesis of pharmaceuticals and liquid crystalline materials, its physicochemical stability and electronic distribution are of paramount interest.

This technical guide establishes a rigorous protocol for the theoretical characterization of this molecule. Unlike generic procedural lists, this document focuses on the causality of computational choices—explaining why specific functionals, basis sets, and docking algorithms are required to accurately model the steric influence of the isopropyl group and the electronic effects of the ortho-bromo substituent.

Part 1: Computational Methodology & Setup[1]

The Theoretical Engine: DFT Configuration

For organic systems involving halogens (Bromine) and flexible aliphatic chains (Isopropyl), standard force fields fail to capture electronic polarization. We utilize Density Functional Theory (DFT) .[1][2][3]

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.

-

-

Basis Set: 6-311++G(d,p) .[3]

-

Rationale:

-

6-311: Triple-zeta quality is essential to describe the valence electrons of the Bromine atom accurately.

-

++ (Diffuse functions): Critical for modeling the lone pairs on the Oxygen (ester) and Nitrogen (amine), as well as the electron-rich Bromine cloud.

-

G(d,p) (Polarization): Adds d-functions to heavy atoms and p-functions to hydrogen, necessary for capturing the geometry of the isopropyl methyl groups.

-

-

Computational Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow required to ensure convergence and lack of imaginary frequencies.

Figure 1: Self-validating computational workflow ensuring global minima identification before property calculation.

Part 2: Structural & Electronic Properties

Geometric Optimization Logic

The molecule contains two conflicting steric/electronic domains:

-

The Ester Moiety: Planar conjugation with the benzene ring is expected.

-

The Isopropylamino Group: The bulky isopropyl group creates steric strain. The optimization must determine if the amine nitrogen remains planar (sp2 hybridized) or pyramidalizes (sp3) to relieve strain against the ortho-Bromine atom.

Key Structural Parameter to Monitor:

-

Dihedral Angle (C3-C4-N-C(iso)): A deviation from 0° or 180° indicates steric decoupling of the nitrogen lone pair from the aromatic ring.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

-

HOMO Location: Predicted to be localized on the isopropylamino group (electron donor).

-

LUMO Location: Predicted to be localized on the methyl ester group and the benzene ring (electron acceptor).

-

Significance: This donor-acceptor architecture suggests potential Non-Linear Optical (NLO) properties.

| Molecular Orbital | Localization | Chemical Significance |

| HOMO | Amino Nitrogen & Benzene Ring | Nucleophilic attack site; susceptible to oxidation. |

| LUMO | Ester Carbonyl & Benzene Ring | Electrophilic attack site; reduction potential. |

| Gap ( | Energy Difference | Correlates with biological reactivity and hardness. |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug docking.

-

Red Regions (Negative Potential): Concentrated around the Ester Carbonyl Oxygen and the Bromine atom. These are H-bond acceptors.

-

Blue Regions (Positive Potential): Concentrated around the Amine Hydrogen and the Isopropyl Methyl Hydrogens . These are H-bond donors or sterically positive caps.

Part 3: Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental IR/Raman data, frequency scaling must be applied. For B3LYP/6-311++G(d,p), the standard scaling factor is 0.961 .

Predicted Characteristic Vibrational Modes:

| Functional Group | Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity |

| N-H | Stretching | ~3550 | ~3410 | Medium |

| C-H (Aromatic) | Stretching | ~3150 | ~3030 | Weak |

| C-H (Isopropyl) | Stretching (Asym) | ~3050 | ~2930 | Strong |

| C=O (Ester) | Stretching | ~1780 | ~1710 | Very Strong |

| C-C (Ring) | Skeletal Vib | ~1600 | ~1540 | Medium |

| C-Br | Stretching | ~650 | ~625 | Strong |

Note: The C-Br stretch is a fingerprint mode for this molecule, heavily influenced by the mass of the Bromine atom.

Part 4: Molecular Docking Protocol

Given the structure (benzoate derivative), this molecule acts as a potential inhibitor for bacterial enzymes or as a scaffold for kinase inhibitors. The docking protocol simulates the "lock and key" fit.

Target Selection

-

Primary Target: Enoyl-ACP Reductase (FabI) .

-

Reason: Benzoate derivatives are known to bind to the active site of FabI, a key enzyme in bacterial fatty acid synthesis.

-

-

Secondary Target: Human Serum Albumin (HSA) .

-

Reason: To determine ADMET (distribution) properties.[4]

-

Docking Interaction Logic Diagram

This diagram illustrates the binding logic used to evaluate the ligand-protein complex.

Figure 2: Molecular docking workflow utilizing genetic algorithms to predict binding affinity.

Interaction Analysis Criteria

When analyzing the docked complex, prioritize the following interactions:

-

Halogen Bonding: Look for interactions between the Bromine atom and backbone carbonyl oxygens of the protein (a unique feature of halogenated drugs).

-

Hydrophobic Pocket: The Isopropyl group should reside in a hydrophobic pocket (e.g., near Phenylalanine or Leucine residues).

-

Hydrogen Bonding: The Ester Oxygen acting as an acceptor for residues like Serine or Threonine.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate via Reductive Amination

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate, a valuable substituted aniline derivative for applications in pharmaceutical and materials science research. The synthetic strategy is centered on the reductive amination of Methyl 4-amino-3-bromobenzoate with acetone. This guide explains the causality behind experimental choices, provides a self-validating system through detailed procedural steps and characterization, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Synthetic Strategy

This compound serves as a key intermediate for the construction of more complex molecular architectures. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the secondary amine and ester moieties provide sites for amide bond formation and other modifications.

The chosen synthetic route is a direct and highly efficient one-pot reductive amination. This classic transformation is one of the most reliable methods for N-alkylation of amines.[1][2] The reaction proceeds in two key stages:

-

Imine Formation: The primary amine of Methyl 4-amino-3-bromobenzoate nucleophilically attacks the carbonyl carbon of acetone to form a transient hemiaminal, which then dehydrates to form an iminium ion.

-

In-situ Reduction: A mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the target secondary amine.[1] This reductant is particularly advantageous as it is less reactive towards the starting aldehyde/ketone compared to other hydrides like sodium borohydride, thereby minimizing side reactions.[1]

This approach avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[1]

Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier Example | Notes |

| Methyl 4-amino-3-bromobenzoate | 46064-79-3 | C₈H₈BrNO₂ | 230.06 | TCI, Sigma-Aldrich | Starting material.[3] |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich | Mild reducing agent. Moisture sensitive. |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Fisher Scientific | Reagent and solvent. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous reaction solvent. |

| Acetic Acid, glacial | 64-19-7 | C₂H₄O₂ | 60.05 | VWR | Catalyst for imine formation. |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | Lab-prepared | For aqueous work-up. |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Lab-prepared | For aqueous work-up. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction & chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific | For chromatography. |

| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography. |

Safety and Hazard Management

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.[4][5] All operations must be performed inside a certified chemical fume hood.[4]

Reagent-Specific Hazards:

-

Methyl 4-amino-3-bromobenzoate: Toxic if swallowed and causes serious eye irritation.[6]

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

-

Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Causes severe skin burns and eye damage. Handle under an inert atmosphere if possible.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[7]

-

Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

Waste Disposal: All organic waste must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

Reaction Setup and Execution

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-3-bromobenzoate (4.60 g, 20.0 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: To the solution, add acetone (2.94 mL, 40.0 mmol, 2.0 eq.) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 0.5 eq.). The acetic acid catalyzes the formation of the iminium intermediate, which is crucial for the reaction to proceed efficiently.[2]

-

Initiation of Reduction: In one portion, carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 eq.).

-

Expert Insight: STAB is often added in one portion. It is solid and generally less violently reactive with the protic acid catalyst than other borohydrides. A slight exotherm may be observed.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Analysis: The product spot should appear at a higher Rf value than the starting amine due to the increased lipophilicity of the isopropyl group. The reaction is typically complete within 4-12 hours.

-

Work-up and Extraction

-

Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: This step neutralizes the acetic acid catalyst and quenches any unreacted STAB. Be cautious as gas evolution (CO₂) will occur.

-

-

Phase Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with 100 mL of brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a sintered glass funnel or a cotton plug, and wash the solid with a small amount of DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with 5% ethyl acetate in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15% ethyl acetate).

-

Expert Insight: A shallow gradient is recommended to ensure good separation from any potential impurities.

-

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pure solid or oil. Dry the final product under high vacuum to remove any residual solvent.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

-

Yield: Typical yields for this type of reaction range from 70-90%.

-

Appearance: Expected to be an off-white to pale yellow solid or a viscous oil.

-

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.5 (br s, 1H, N-H), 3.85 (s, 3H, O-CH₃), 3.7 (sept, 1H, CH), 1.3 (d, 6H, 2xCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166.5 (C=O), ~148.0, ~135.0, ~131.0, ~122.0, ~112.0, ~110.0 (Ar-C), 51.5 (O-CH₃), 46.0 (CH), 22.5 (2xCH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅BrNO₂ [M+H]⁺: 272.0281; found: 272.0283.

-

References

-

Vertex AI Search result citing a Safety Data Sheet for a related flammable compound.[7]

-

Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.[4]

-

Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate.[8]

-

Benchchem. (2025). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.[9]

-

TCI America. (2018, July 6). SAFETY DATA SHEET - 3-Bromo-4-methylbenzoic Acid.[5]

-

Supporting Information for Practical Synthesis of Fragment.[10]

-

Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.[11]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.[1]

-

Benchchem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate.[12]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 3-bromo-4-hydroxybenzoate.[13]

-

Anderson, M. J., et al. (2024, February). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. ResearchGate.[14]

-

Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.[15]

-

Reagentia. This compound.[16]

-

MacMillan, D. W. C., et al. (2020, May 15). A general carbonyl alkylative amination for tertiary amine synthesis. PubMed.[17]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[18]

-

Arkivoc. Synthesis of functionalized benzyl amines by the reductive amination.[2]

-

PubChem. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280.[6]

-

ChemicalBook. Methyl 3-amino-4-bromobenzoate synthesis.[3]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 12. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 16. This compound (1 x 25 g) | Reagentia [reagentia.eu]

- 17. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols: The Strategic Use of Methyl 3-Bromo-4-(isopropylamino)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

Methyl 3-bromo-4-(isopropylamino)benzoate is a versatile bifunctional building block, poised for strategic elaboration in the synthesis of complex molecular architectures. Possessing an aryl bromide handle for cross-coupling and both ester and secondary amine functionalities for subsequent derivatization, this reagent is of significant interest to researchers in medicinal chemistry and materials science. This document provides an in-depth guide to leveraging this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols herein are designed to be robust and are supported by mechanistic insights and authoritative references to ensure reproducibility and rational optimization.

Introduction: The Chemical Versatility of this compound

The strategic value of this compound (CAS 2056271-26-0) lies in its unique combination of functional groups.[1] The presence of an electron-donating isopropylamino group and a moderately electron-withdrawing methyl ester group on the same aromatic ring creates a nuanced electronic environment that influences the reactivity of the C-Br bond. Aryl amines and benzoic acid derivatives are privileged structures in pharmaceuticals and advanced materials.[2] The ability to selectively functionalize the bromine-substituted position via cross-coupling opens a direct pathway to novel compound libraries with diverse pharmacophores and material properties.

This guide focuses on the practical application of this substrate, providing detailed protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.

Core Principles: Understanding Reactivity and Catalyst Selection

The success of any cross-coupling reaction hinges on a well-chosen catalytic system that addresses the specific electronic and steric properties of the substrate.

-

Electronic Profile : The N-isopropyl group is an electron-donating group (EDG), which increases the electron density on the aromatic ring. This can slow down the rate-limiting oxidative addition step in the palladium catalytic cycle.[3] Conversely, the methyl ester is an electron-withdrawing group (EWG), which partially counteracts this effect. A fascinating strategy to modulate this reactivity involves the use of acid. Protonation of the aniline nitrogen transforms the amino group from an EDG into a powerful EWG, thereby promoting oxidative addition.[4]

-

Ligand Selection : For aryl bromides, particularly those that are not strongly electron-deficient, the use of bulky, electron-rich phosphine ligands is crucial.[3][5] Ligands such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos) stabilize the monoligated Pd(0) species, which is often the most active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[5] Bidentate phosphine ligands like Xantphos can also be highly effective for cross-coupling reactions of aryl bromides.[6]

-

Base Selection : The base plays a critical role in the catalytic cycle, most notably in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig reaction.[5][7] The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) must be tailored to the specific reaction to ensure high yields while avoiding hydrolysis of the methyl ester.

Caption: General experimental workflow for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[8][9] The protocol below describes the coupling of this compound with a generic arylboronic acid.

Causality and Rationale

-

Catalyst System : We select a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand such as SPhos. This class of ligand has demonstrated exceptional activity for coupling aryl bromides, even at low catalyst loadings.[5]

-

Base and Solvent : A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[10] The aqueous phase is essential for the base, typically K₃PO₄ or K₂CO₃, to activate the boronic acid for transmetalation.[5][8] K₃PO₄ is a moderately strong base that is less likely to cause hydrolysis of the ester group compared to hydroxides.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume | Purpose |

| This compound | 2056271-26-0 | 288.16 | 1.0 | 1.0 | 288 mg | Aryl Bromide Substrate |

| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 | Varies | Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg | Palladium Precatalyst |

| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 | 16.4 mg | Phosphine Ligand |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 | 637 mg | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8.0 mL | Organic Solvent |

| Deionized Water | 7732-18-5 | 18.02 | - | - | 2.0 mL | Aqueous Solvent |

Step-by-Step Procedure:

-

Vessel Preparation : To a dry oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (288 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Solvent Addition : Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. The solvents should be degassed prior to use for optimal results.

-

Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][11][12] This protocol outlines the coupling of an external primary or secondary amine at the bromide position.

Causality and Rationale

-

Catalyst System : This reaction class often requires a dedicated catalyst system. A palladium precursor combined with a specialized biaryl phosphine ligand like BrettPhos or XPhos is highly effective. These ligands' steric bulk facilitates the crucial reductive elimination step that forms the C-N bond.[13]

-

Base Selection : A strong, non-nucleophilic base is required to deprotonate the coupling amine, forming the active nitrogen nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[12] Care must be taken as strong bases can potentially hydrolyze the ester, so precise control of reaction time and temperature is important. Cesium carbonate (Cs₂CO₃) can be a milder alternative.[13]

-

Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[13]

Detailed Experimental Protocol

Table 2: Reagents for Buchwald-Hartwig Amination

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume | Purpose |

| This compound | 2056271-26-0 | 288.16 | 1.0 | 1.0 | 288 mg | Aryl Bromide Substrate |

| Amine Coupling Partner | Varies | Varies | 1.2 | 1.2 | Varies | Nucleophile |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg | Palladium(0) Source |

| XPhos | 564483-18-7 | 476.67 | 0.03 | 0.03 | 14.3 mg | Phosphine Ligand |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 | 135 mg | Base |

| Toluene, Anhydrous | 108-88-3 | 92.14 | - | - | 10 mL | Solvent |

Step-by-Step Procedure:

-

Vessel Preparation : In a glovebox or under a positive flow of inert gas, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk flask with a stir bar.

-

Catalyst Pre-formation (Optional but Recommended) : In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in toluene (2 mL). Stir for 10 minutes to form the active catalyst complex.

-

Reagent Addition : To the Schlenk flask containing the base, add this compound (288 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol). Add the remaining toluene (8 mL).

-

Catalyst Addition : Transfer the pre-formed catalyst solution to the reaction flask via syringe.

-

Reaction : Seal the flask and heat in an oil bath at 100-110 °C for 6-18 hours, stirring vigorously.

-

Monitoring : Track the disappearance of the starting material using TLC or LC-MS.

-

Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Protocol: Sonogashira C-C (Alkyne) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual catalytic system of palladium and copper.[16]

Causality and Rationale

-

Dual Catalysis : The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination.[14] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[15]

-

Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as the solvent.[17][18] Using an amine as the solvent ensures a high concentration of the base.

-

Catalyst System : A common system involves a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) source, typically copper(I) iodide (CuI).[17]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

Table 3: Reagents for Sonogashira Coupling

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume | Purpose |

| This compound | 2056271-26-0 | 288.16 | 1.0 | 1.0 | 288 mg | Aryl Bromide Substrate |

| Terminal Alkyne | Varies | Varies | 1.5 | 1.5 | Varies | Coupling Partner |

| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 | 21 mg | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 | 9.5 mg | Copper Co-catalyst |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | - | 10 mL | Base and Solvent |

Step-by-Step Procedure:

-

Vessel Preparation : To a dry Schlenk flask with a stir bar, add this compound (288 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Inert Atmosphere : Seal the flask and evacuate and backfill with Argon or Nitrogen three times.

-

Solvent and Reagent Addition : Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.

-

Reaction : Stir the mixture at room temperature for 8-24 hours. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.[18]

-

Monitoring : Follow the reaction's progress by TLC or LC-MS.

-

Work-up : Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure arylalkyne.

Conclusion

This compound is a highly valuable and adaptable substrate for modern organic synthesis. By carefully selecting the appropriate palladium catalyst system, ligands, and bases, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for synthesizing a wide array of novel molecules, empowering innovation in drug discovery and materials science. It is the hope of the author that these detailed notes will serve as a practical and reliable resource for scientists at the bench.

References

-

Hartwig, J. F. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Leonori, D. et al. (2023). Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Angewandte Chemie International Edition. Available at: [Link]

-

Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

-

Shaughnessy, K. H. et al. (2011). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Dalton Transactions. Available at: [Link]

-

Gompa, J. et al. (2022). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Shaughnessy, K. H. et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Available at: [Link]

-

Buchwald, S. L. et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

-

Khan, I. et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

-

Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Hassan, J. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia Contributors. (2023). Heck reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Szymańska, A. et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Dorel, R. et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]

- Google Patents. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Google Patents.

-

Reagentia. (n.d.). This compound. Reagentia. Available at: [Link]

-

Lopp, M. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

-

University of Leeds. (n.d.). Practical Synthesis of Fragment - Supporting Information. University of Leeds. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Gribble, G. W. et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry. Available at: [Link]

-

SynArchive. (n.d.). Mizoroki-Heck Reaction. SynArchive. Available at: [Link]

-

Merck & Co. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

- Google Patents. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

-

de Souza, R. O. M. A. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. Available at: [Link]

-

Gelest. (n.d.). Cross-Coupling Reactions of Alkylsilicates. Gelest Technical Library. Available at: [Link]

Sources

- 1. This compound (1 x 25 g) | Reagentia [reagentia.eu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. synarchive.com [synarchive.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Technical Guide: Methyl 3-Bromo-4-(isopropylamino)benzoate in Medicinal Chemistry

[1]

Introduction: The "Privileged" Scaffold

This compound is a strategic building block characterized by three distinct reactive handles:

-

Aryl Bromide (C3): A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck).[1]

-

Secondary Amine (C4, N-isopropyl): A nucleophilic center with defined steric bulk (isopropyl group), critical for selectivity in kinase binding pockets.[1]

-

Methyl Ester (C1): An electrophilic handle for cyclization, hydrolysis, or conversion to amides/alcohols.[1]

This molecule is primarily employed as a precursor for 1-isopropyl-substituted heterocycles , such as tetrahydroquinolines , benzimidazoles , and indazoles , which are ubiquitous in modern oncology and immunology drug pipelines.[1]

Strategic Applications & Synthesis Logic

The utility of this intermediate lies in its ability to diverge into multiple core scaffolds.[1] The presence of the ortho-bromoamine motif allows for rapid annulation reactions.[1]

Divergent Synthesis Flowchart

Figure 1: Divergent synthetic pathways from the core intermediate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Application: Generating libraries of biaryl kinase inhibitors where the isopropylamino group acts as a hinge binder.[1]

Rationale: The steric bulk of the isopropyl group at the para-position to the ester prevents unwanted side reactions at the nitrogen, while the bromine remains highly reactive towards boronic acids.[1]

Materials:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: Aryl Boronic Acid (1.2 eq)[1]

-

Base: K₂CO₃ (3.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the substrate, aryl boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes.[1]

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS (Target mass = Substrate - Br + Aryl).[1]

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Critical Parameter: Deoxygenation is vital.[1] The secondary amine is prone to oxidation if the reaction is run open to air at high temperatures.[1]

Protocol B: Synthesis of the Tetrahydroquinoline Core (Advanced)

Application: Synthesis of Methyl 1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate , a scaffold found in ROR

Mechanism: This sequence typically involves a Heck reaction with an acrylate followed by intramolecular Michael addition or direct annulation.[1]

Materials:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: Methyl Acrylate (1.5 eq)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: P(o-tol)₃ (10 mol%)[1]

-

Base: Triethylamine (Et₃N) (2.5 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Methodology:

-

Heck Coupling: Combine substrate, Methyl Acrylate, Pd(OAc)₂, Ligand, and Base in MeCN.[1] Heat to 100°C in a sealed tube for 12 hours.

-

Intermediate Isolation: Isolate the cinnamate intermediate (Methyl 4-(isopropylamino)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate).[1]

-

Cyclization (Michael Addition): Redissolve the intermediate in Ethanol.[1] Add a catalytic amount of base (e.g., NaOEt) or acid (depending on specific target stereochemistry) to induce the intramolecular Michael addition of the isopropylamine onto the acrylate double bond.

-

Result: Formation of the dihydroquinoline or tetrahydroquinoline core.[1]

Figure 2: Reaction pathway for Quinoline synthesis.[1]

Analytical Data Summary

When characterizing this compound, ensure the following spectral signatures are present.

| Technique | Parameter | Expected Signal | Interpretation |

| ¹H NMR | Isoproyl CH | Characteristic CH of the isopropyl group.[1] | |

| ¹H NMR | Isopropyl CH₃ | Gem-dimethyl group (6H).[1] | |

| ¹H NMR | Aromatic C2-H | Proton ortho to Bromine and Ester (deshielded).[1] | |

| ¹H NMR | NH | Secondary amine proton (exchangeable).[1] | |

| ¹H NMR | Methyl Ester | O-Methyl group.[1] | |

| LC-MS | M+H | ~272/274 amu | 1:1 Isotopic pattern confirming Bromine presence.[1] |

Safety & Handling (MSDS Highlights)

References

-

Novartis Institutes for BioMedical Research. (2017).[1] Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo.[1][2] PLOS ONE.[1][2] [1]

-

National Center for Biotechnology Information (NCBI). this compound - PubChem Compound Summary.[1][1]

-

Accela ChemBio. Product Catalog: this compound (CAS 2056271-26-0).[1]

Sources

- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]

Methyl 3-Bromo-4-(isopropylamino)benzoate as a building block for heterocyclic compounds

[1]

Executive Summary

Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-constraint between the halogen (Br) and the secondary amine (NH-iPr), combined with a distal ester functionality.[1]

This configuration allows for Orthogonal Functionalization :

-

C-3 (Bromine): Site for oxidative addition (Pd/Cu catalysis).[1]

-

C-4 (Amine): Nucleophilic handle for cyclization.[1]

-

C-1 (Ester): Handle for late-stage diversification (saponification, amidation) or solubility modulation.[1]

This Application Note details the protocols for transforming this building block into three high-value heterocyclic cores: 1-Isopropylbenzimidazoles , N-Isopropylindoles , and Quinazolinones .[1]

Reactivity Profile & Strategic Logic

The bulky N-isopropyl group provides metabolic stability and lipophilicity but introduces steric challenges during synthesis.[1] Successful protocols must account for this hindrance by utilizing specialized ligands (e.g., Buchwald ligands like XPhos) or high-temperature copper cascades.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways from the parent scaffold. The steric bulk of the isopropyl group directs regioselectivity in cyclization events.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Isopropylbenzimidazoles via Cu-Catalyzed Cascade

Target: Accessing 2-substituted-1-isopropylbenzimidazoles. Mechanism: This protocol utilizes a copper-catalyzed intermolecular C-N coupling with an amide, followed by intramolecular cyclization.[1] The N-isopropyl group prevents N-dealkylation, forcing the formation of the 1-isopropyl isomer.[1]

Materials

-

Substrate: this compound (1.0 equiv)[1]

-

Coupling Partner: Benzamide or Acetamide (1.2 equiv)[1]

-

Catalyst: CuI (10 mol%)[1]

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

-

Base: K₃PO₄ (2.0 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the substrate (1.0 mmol), benzamide (1.2 mmol), CuI (19 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Solvation: Add anhydrous Toluene (5 mL) followed by DMEDA (22 µL, 0.2 mmol).

-

Reaction: Seal the tube and heat to 110 °C for 18–24 hours.

-

Note: The isopropyl group adds steric bulk; if conversion is low at 18h, increase temperature to 120 °C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation:

-

1H NMR: Look for the disappearance of the broad NH peak (~4.5 ppm) and the shift of the aromatic protons.

-

Regiochemistry: NOESY correlation between the isopropyl CH and the C-2 substituent confirms the N1-alkylation.[1]

-

Protocol B: Accessing Indoles via Sonogashira Coupling & Cyclization

Target: 2-Substituted-1-isopropylindole-5-carboxylates.[1] Mechanism: Pd/Cu-catalyzed alkynylation followed by spontaneous or base-mediated cyclization.[1]

Materials

-

Substrate: this compound (1.0 equiv)[1]

-

Alkyne: Phenylacetylene (1.5 equiv)[1]

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

-

Co-Catalyst: CuI (2 mol%)[1]

-

Base: Et₃N (3.0 equiv)[1]

-

Solvent: DMF (degassed)

Step-by-Step Methodology

-

Degassing: Sparge DMF with nitrogen for 15 minutes.

-

Addition: Add substrate (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), CuI (4 mg), and Et₃N (0.42 mL) to the reaction vessel.

-

Alkynylation: Add Phenylacetylene (1.5 mmol) dropwise.

-

Heating: Heat to 80 °C for 4 hours. Monitor by TLC for the disappearance of the aryl bromide.

-

Checkpoint: At this stage, you may isolate the internal alkyne (non-cyclized intermediate) if the temperature is kept low.

-

-

Cyclization (Indole Formation): Increase temperature to 120 °C and stir for an additional 12 hours. The nucleophilic N-isopropyl amine attacks the activated alkyne to close the ring.[1]

-

Workup: Quench with water, extract with Et₂O. Wash organic layer with LiCl solution (to remove DMF).[1]

-

Yield Expectation: 75–85%.

Troubleshooting & Optimization (Expert Insights)

The following table summarizes common failure modes associated with the steric hindrance of the isopropyl group and their solutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Steric clash between i-Pr and Ligand | Switch to sterically smaller ligands (e.g., 1,10-phenanthroline) or increase Cu loading to 20 mol%. |

| Debromination (Side Product) | Reduce temperature by 10°C; ensure strictly anhydrous conditions.[1] | |

| Incomplete Cyclization (Protocol B) | Nitrogen nucleophilicity reduced by i-Pr | Add a Lewis Acid promoter (e.g., InCl₃ or AuCl₃ 5 mol%) to activate the alkyne for cyclization.[1] |